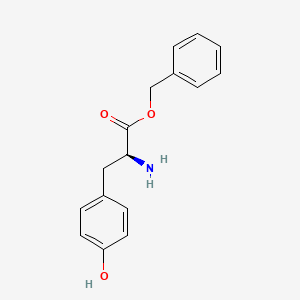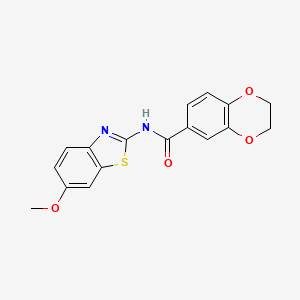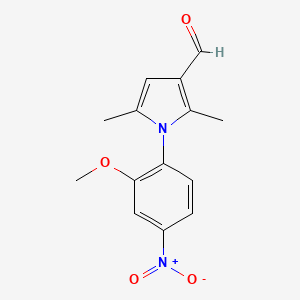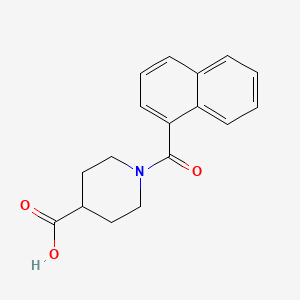![molecular formula C18H20ClN5O2 B2357910 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide CAS No. 863448-09-3](/img/structure/B2357910.png)
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been synthesized and evaluated for their anticancer activity . This particular compound has shown prominent anticancer activity against various human tumor cell lines .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group, an oxo group, and a N-[(2-chlorophenyl)methyl]acetamide group attached . The exact structure can be found in databases such as PubChem .
Chemical Reactions Analysis
The compound has shown significant inhibitory activity, with IC50 values indicating its potency . It has been found to inhibit EGFR and ErbB2 kinases at the sub-micromolar level . The exact chemical reactions that this compound undergoes in the body, particularly in the context of its anticancer activity, are not detailed in the search results.
Applications De Recherche Scientifique
Antitumor Activity
A series of pyrazolo[3,4-d]pyrimidine derivatives, including a compound closely related to 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide, demonstrated notable antitumor activities. These compounds were evaluated against human breast adenocarcinoma cell line MCF7, with some showing mild to moderate activity compared to doxorubicin, a reference antitumor agent. This suggests potential applications of these compounds in cancer research and therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Histamine H4 Receptor Ligands
In a study focusing on histamine H4 receptor (H4R) ligands, a series of 2-aminopyrimidines, related to the pyrazolo[3,4-d]pyrimidine structure, were synthesized. These compounds, including one with a tert-butyl group, showed potential as anti-inflammatory agents and antinociceptive activity in pain models. This demonstrates the potential of these compounds in developing treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).
Antimicrobial and Anticancer Agents
Certain pyrazolo[3,4-d]pyrimidine derivatives, similar in structure to the compound , have been investigated for their antimicrobial and anticancer properties. These compounds showed significant activity against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antinociceptive and Anti-inflammatory Properties
A study on thiazolopyrimidine derivatives, structurally related to pyrazolo[3,4-d]pyrimidines, revealed significant antinociceptive and anti-inflammatory activities. These findings indicate that compounds with similar structures could be promising in the development of new pain relief and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).
Mécanisme D'action
The compound’s anticancer activity is believed to be due to its inhibition of EGFR and ErbB2 kinases . These kinases are involved in a variety of biological processes, including cell proliferation, differentiation, migration, and apoptosis . Deregulation of these pathways has been implicated in many types of human cancers . By inhibiting these kinases, the compound could potentially disrupt these pathways and inhibit cancer growth .
Orientations Futures
The compound has shown promising results in terms of its anticancer activity . Future research could further investigate its potential as a cancer treatment, including more detailed studies of its mechanism of action, its efficacy against different types of cancer, and any potential side effects or risks associated with its use . Additionally, modifications to the compound could be explored to enhance its potency or selectivity .
Propriétés
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-18(2,3)24-16-13(9-22-24)17(26)23(11-21-16)10-15(25)20-8-12-6-4-5-7-14(12)19/h4-7,9,11H,8,10H2,1-3H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLXLQNUWUZNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

![8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2357831.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)

![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)


![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
